methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate
Description
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is a complex organic compound with a unique structure that combines an amino group, a sulfonyl group, and an acrylate ester
Properties
IUPAC Name |
methyl (E)-3-(4-ethylanilino)-2-(4-fluorophenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-3-13-4-8-15(9-5-13)20-12-17(18(21)24-2)25(22,23)16-10-6-14(19)7-11-16/h4-12,20H,3H2,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLRDFKKWZVZMM-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate typically involves a multi-step process. One common method includes the reaction of 4-ethylphenylamine with 4-fluorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow reactors and continuous processing techniques to enhance efficiency and yield. The use of automated systems and advanced purification methods, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The acrylate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, sulfides, and substituted acrylates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-[(4-methylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate
- Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-chlorophenyl)sulfonyl]acrylate
- Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-bromophenyl)sulfonyl]acrylate
Uniqueness
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is unique due to the presence of both an ethyl group and a fluorophenyl sulfonyl group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles.
Biological Activity
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 357.40 g/mol
Its structure features a sulfonyl group attached to an acrylate backbone, which is known to influence its biological interactions.
Antimicrobial Activity
Recent studies have shown that similar compounds with acrylate structures exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have demonstrated activity against various strains of bacteria, including Staphylococcus aureus.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 16 µg/mL |
| Compound B | E. coli | 32 µg/mL |
| This compound | TBD | TBD |
Note: Further research is needed to establish the specific MIC for this compound.
Anticancer Activity
The anticancer potential of this compound can be inferred from studies on structurally similar compounds. For example, certain acrylate derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines.
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of similar acrylate compounds on HeLa and MCF-7 cancer cell lines. The results indicated that:
- IC values for effective compounds ranged from 8.49 to 62.84 µg/mL.
- Compounds with fluorinated phenyl groups exhibited enhanced antiproliferative activity.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC (µg/mL) |
|---|---|---|
| Compound C | HeLa | 10.5 |
| Compound D | MCF-7 | 15.3 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
Compounds with similar structures have also been explored for their anti-inflammatory properties. Research indicates that acrylate derivatives can inhibit cyclooxygenases and lipoxygenases, enzymes involved in inflammatory processes.
Research Findings
A study highlighted that certain methanesulfonamide derivatives demonstrated anti-inflammatory effects comparable to traditional NSAIDs like aspirin. The mechanism was attributed to the inhibition of pro-inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
